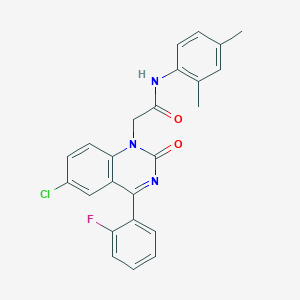

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Description

This compound features a quinazolinone core substituted with a 6-chloro group, a 2-fluorophenyl ring at position 4, and an acetamide side chain linked to a 2,4-dimethylphenyl group. Quinazolinones are known for diverse pharmacological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects. The fluorophenyl and dimethylphenyl substituents likely enhance lipophilicity and target selectivity, while the acetamide group facilitates hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3O2/c1-14-7-9-20(15(2)11-14)27-22(30)13-29-21-10-8-16(25)12-18(21)23(28-24(29)31)17-5-3-4-6-19(17)26/h3-12H,13H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOHFZQZDUSDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of Substituents: The chloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 2,4-dimethylaniline to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the quinazolinone core or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can result in variously substituted quinazolinone compounds.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with possible applications in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound may be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings

Substituent Effects: Halogenation: Chloro and fluoro groups enhance lipophilicity and target binding. For example, the 2-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to non-halogenated analogs . Aromatic Diversity: Dimethylphenyl (target) vs. dichlorophenyl (Compound 1) substituents alter electronic properties, influencing receptor affinity and metabolic stability .

Agrochemical vs. Pharmaceutical Design :

- Simplified acetamide structures (e.g., metazachlor) prioritize cost-effective synthesis and environmental stability, while pharmaceutical analogs (e.g., target compound) focus on target selectivity and pharmacokinetics .

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide , identified by its CAS number 932531-15-2 , belongs to the quinazoline class of compounds, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C22H20ClFN3O

- Molecular Weight : 443.8 g/mol

- IUPAC Name : 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

This compound features a quinazolinone core, which is a significant structural motif associated with various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinazolines often act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit kinases or other targets critical for cellular signaling.

- Antimicrobial Properties : Some studies have indicated that quinazoline derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Research has shown that certain quinazoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activity Data

Case Studies

- Anticancer Studies :

- Antimicrobial Efficacy :

- Pharmacokinetics and Toxicology :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this quinazolinone-acetamide derivative, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a quinazolinone core with an acetamide sidechain. For example, similar compounds are synthesized via carbodiimide-mediated amidation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) in dichloromethane with triethylamine as a base . Purification via silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) and recrystallization (e.g., from ethyl acetate) is common, yielding ~58% purity . Optimization may involve adjusting stoichiometry, temperature (e.g., 273 K for controlled reactivity), or solvent polarity.

Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | CH₂Cl₂, DMF | Polar aprotic solvents enhance coupling efficiency |

| Base | Triethylamine, Na₂CO₃ | Excess base drives reaction completion |

| Temperature | 273 K – RT | Lower temps reduce side reactions |

| Purification | Column chromatography | Gradient elution improves separation |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., aromatic protons at δ 7.16–7.69 ppm, acetamide carbonyl at δ 168–170 ppm) .

- X-ray crystallography : Resolve conformational heterogeneity (e.g., three molecules in the asymmetric unit with dihedral angles 44.5–77.5° between aromatic rings) .

- Mass spectrometry : ESI/APCI(+) to verify molecular weight (e.g., [M+H]⁺ at m/z 347) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., conformational heterogeneity) be resolved?

- Methodological Answer : Conformational differences arise from steric repulsion and hydrogen bonding. For example, in the asymmetric unit, molecules may form dimeric R₂²(10) hydrogen-bonding motifs (N–H⋯O) with varying dihedral angles . Use DFT calculations to model energy minima for different conformers and validate with temperature-dependent crystallography . Statistical models (e.g., Hirshfeld surface analysis) can quantify intermolecular interactions.

Q. What strategies address contradictory biological activity data in structurally similar analogs?

- Methodological Answer :

-

Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on bioactivity. For example, fluorinated analogs often show enhanced membrane permeability .

-

Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7 for anticancer screens) and incubation times.

-

Meta-analysis : Cross-reference published IC₅₀ values for related compounds (e.g., quinazolinones with anti-inflammatory activity ).

Table 2: Key SAR Observations

Substituent Biological Activity Trend Reference 2-Fluorophenyl ↑ Anticancer potency 6-Chloro ↑ Metabolic stability 2,4-Dimethylphenyl ↓ Cytotoxicity in normal cells

Q. How can computational methods (e.g., HOMO-LUMO, MESP) guide experimental design?

- Methodological Answer :

- HOMO-LUMO analysis : Predict reactivity sites. For example, low LUMO energy in the quinazolinone core suggests electrophilic attack susceptibility .

- Molecular Electrostatic Potential (MESP) : Identify hydrogen-bonding hotspots (e.g., carbonyl oxygen at 2-oxo position as a nucleophilic site) .

- Molecular docking : Screen against target proteins (e.g., EGFR kinase for anticancer activity) using AutoDock Vina, validated by in vitro assays.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 58% vs. 2–5%)?

- Intermediate instability (e.g., nitro group reduction side reactions).

- Purification losses in complex mixtures.

- Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., reaction time, catalyst loading) and optimize via response surface methodology .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.